Dehydro Loperamide

Description

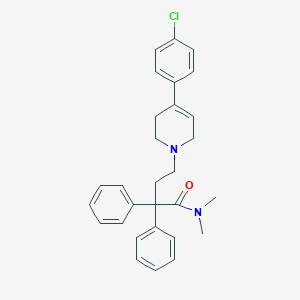

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHAGHSPKICYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210188 | |

| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61299-42-1 | |

| Record name | Loperamide hydrochloride specified impurity H [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061299421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4-CHLOROPHENYL)-3,6-DIHYDROPYRIDIN-1(2H)-YL)-N,N-DIMETHYL-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9HO1M7AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Mechanisms of Dehydro Loperamide

Synthetic Pathways Leading to Dehydro Loperamide (B1203769) as a Byproduct

The synthesis of loperamide is a multi-step process that can inadvertently lead to the formation of impurities, including Dehydro Loperamide. ontosight.ai The formation of this impurity is often associated with the specific reagents and reaction conditions employed.

One of the key precursors in the synthesis of loperamide is 4-(4-chlorophenyl)-4-hydroxypiperidine. ceon.rs The final steps of loperamide synthesis involve the N-alkylation of this piperidine (B6355638) derivative. However, under certain conditions, particularly those involving acidic catalysts or high temperatures, the tertiary hydroxyl group on the piperidine ring of loperamide can be eliminated. This acid-catalyzed dehydration reaction results in the formation of a double bond within the piperidine ring, yielding this compound.

The synthesis of this compound can also be intentional for its use as a reference standard in analytical testing. One of the upstream chemicals that can be used in its synthesis is 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (B1618533) hydrochloride. lookchem.com This indicates a synthetic route that involves the coupling of the tetrahydropyridine (B1245486) moiety with the diphenylbutanamide side chain, rather than forming it through dehydration of loperamide.

Investigation of Loperamide Degradation Kinetics and Pathways Yielding this compound

The degradation of loperamide under various stress conditions has been the subject of numerous studies to understand its stability profile. These investigations reveal that loperamide is susceptible to degradation, which can lead to the formation of this compound.

Forced degradation studies are instrumental in identifying potential degradation products. These studies have shown that loperamide degrades significantly under acidic, basic, and oxidative conditions. arcjournals.org Acid hydrolysis, in particular, has been identified as a key pathway for the formation of this compound. Studies have investigated the kinetics of loperamide degradation in hydrochloric acid solutions at different concentrations and temperatures. researchgate.net The degradation in acidic solution was found to follow first-order kinetics. researchgate.net

The rate of degradation is influenced by the pH of the environment. For instance, the degradation of loperamide has been observed to be more efficient at pH 5.0 and 7.0 compared to more acidic (pH 2.0 and 3.0) or alkaline (pH 9.0 and 10.0) conditions when subjected to UV/H₂O₂ treatment. ceon.rs

The following table summarizes findings from a study on the degradation kinetics of loperamide under the effect of acidity (pH 5.2). rroij.com

| Time (minutes) | % Loperamide Remaining |

| 0 | 100 |

| 30 | ~95 |

| 60 | ~90 |

| 90 | ~88 |

| 120 | ~89 |

| 150 | ~91 |

| 180 | ~92 |

Note: The data suggests a complex degradation-formation profile under these specific conditions, with an initial decrease followed by a slight increase in the parent compound concentration, indicating the potential for reversible reactions or the formation and subsequent degradation of intermediates. rroij.com

Stability Studies of Loperamide and Related Impurity Formation Under Varied Conditions

Stability testing of loperamide is crucial to ensure its quality over its shelf life. These studies expose the drug substance and product to a variety of environmental factors to identify any potential for impurity formation.

Stress studies have consistently shown that loperamide is sensitive to acidic, oxidative, and thermal conditions. nih.gov In one study, significant degradation of loperamide hydrochloride was observed under acid hydrolysis, base hydrolysis, and peroxide degradation conditions. arcjournals.org However, the drug substance was found to be relatively stable under thermal and photolytic degradation. arcjournals.org

The development of stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), is essential for separating and quantifying loperamide from its degradation products, including this compound. nih.govarcjournals.org These methods are validated to demonstrate their specificity and ability to accurately measure the analyte in the presence of its impurities and degradants. arcjournals.org

The following table summarizes the conditions under which loperamide has been shown to be unstable, leading to the formation of impurities.

| Stress Condition | Observation |

| Acid Hydrolysis | Significant degradation of loperamide. arcjournals.orgresearchgate.net |

| Base Hydrolysis | Significant degradation of loperamide. arcjournals.org |

| **Oxidative (e.g., H₂O₂) ** | Significant degradation of loperamide. ceon.rsarcjournals.org |

| Thermal | Loperamide found to be relatively stable. arcjournals.org |

| Photolytic | Loperamide found to be relatively stable. arcjournals.org |

Advanced Analytical Methodologies for the Characterization and Quantification of Dehydro Loperamide

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed for the identification of functional groups within a molecule by analyzing their interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs IR radiation, specific bonds within it vibrate at characteristic frequencies. These frequencies are directly related to the types of functional groups present. For Dehydro Loperamide (B1203769), IR spectroscopy can identify key functional groups such as carbonyl (C=O), amine (N-H, C-N), aromatic rings, and alkyl chains by their unique absorption bands. For instance, carbonyl groups typically absorb in the 1640-1750 cm⁻¹ region, while N-H stretches appear around 3100-3500 cm⁻¹ copbela.org. The presence of aromatic rings can be identified by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring vibrations in the 1450-1650 cm⁻¹ range copbela.org. While specific IR data for Dehydro Loperamide is not extensively detailed in the provided search results, general principles applied to its known structure (similar to Loperamide) would involve identifying these characteristic functional groups clearsynth.comnih.govnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is associated with electronic transitions within molecules, particularly those involving π-electrons and non-bonding electrons. This technique is highly effective for identifying chromophores, such as aromatic systems and conjugated double bonds. This compound, with its aromatic phenyl rings and tertiary amine structures, is expected to exhibit absorption in the UV region. Studies on Loperamide hydrochloride indicate strong absorption around 220 nm and 226 nm in aqueous solutions, attributed to its conjugated systems slideshare.netjournalgrid.comslideshare.netajol.info. These absorption maxima (λmax) can serve as a basis for qualitative identification and quantitative analysis based on Beer-Lambert's law, where absorbance is directly proportional to concentration slideshare.netslideshare.net.

Development and Validation of Robust Analytical Procedures for this compound Detection

The development and validation of analytical procedures are crucial for the reliable detection and quantification of this compound, particularly in pharmaceutical quality control and research. These processes ensure that the analytical method is accurate, precise, specific, and reproducible.

Method Development: The development of analytical methods typically involves selecting appropriate chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and optimizing parameters like mobile phase composition, stationary phase, flow rate, and detection wavelength. For Loperamide and its related compounds, RP-HPLC methods are commonly employed, often utilizing C18 columns with mobile phases consisting of acetonitrile (B52724) and buffer solutions, with UV detection typically set around 224-226 nm journalgrid.comajol.inforesearchgate.netarcjournals.orgresearchgate.net. LC-MS/MS methods offer higher sensitivity and specificity, making them suitable for trace analysis plos.orgnih.govresearchgate.netsci-hub.senih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) has also been reported for Loperamide quantification researchgate.netnih.gov.

Method Validation: Validation ensures that the developed method meets predefined performance criteria. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for Loperamide have shown linearity over various concentration ranges, for example, 0.2–4 μg/mL journalgrid.com, 10–100 μg cm⁻³ researchgate.net, or 20–3000 pg/mL sci-hub.se.

Accuracy: The closeness of the test results to the true value. Accuracy is often assessed through recovery studies or by analyzing spiked samples journalgrid.complos.orgresearchgate.netsci-hub.se.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) journalgrid.comresearchgate.netsci-hub.se.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products researchgate.netplos.orgresearchgate.netsci-hub.se.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively plos.orgresearchgate.netsci-hub.se. For instance, an LC-MS/MS method reported an LOQ of 0.2 ng/mL for Loperamide plos.org, while GC-MS reported an LOD/decision point of 100 ng/mL researchgate.net.

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters arcjournals.orgresearchgate.net.

Research findings indicate that validated methods for Loperamide hydrochloride have demonstrated good recovery rates, typically between 98% and 101% journalgrid.com, and low relative standard deviations (RSD) for precision, often below 5% for system precision and around 10% for method precision journalgrid.comresearchgate.net. These validated methods are deemed suitable for quality control and routine analysis of Loperamide and its related compounds, including this compound clearsynth.comclearsynth.com.

Research Implications of Dehydro Loperamide Within Loperamide Pharmaceutical Science

Impact on Drug Substance and Drug Product Stability Assessment

The stability of a drug substance and its formulated product is a fundamental aspect of pharmaceutical development and regulatory approval. Stability studies are designed to evaluate how the quality of a drug product varies over time under the influence of environmental factors like temperature, humidity, and light paho.org. Dehydro Loperamide's formation or presence can impact these assessments. If Dehydro Loperamide (B1203769) is a degradation product, its rate of formation under various stress conditions (e.g., elevated temperature, humidity) provides vital information about the degradation pathways of Loperamide. Monitoring its levels during long-term and accelerated stability studies helps in establishing appropriate storage conditions and determining the re-test period or shelf-life for Loperamide drug substance and drug products europa.eugeneesmiddeleninformatiebank.nl. For instance, stability data on Loperamide hydrochloride has shown that parameters like related substances and water content need to be monitored, implying that impurities like this compound are part of this assessment geneesmiddeleninformatiebank.nl.

Methodological Approaches for Impurity Identification and Reference Standard Preparation

The accurate identification and quantification of this compound require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of impurities in pharmaceutical analysis, including Loperamide and its related substances ptfarm.plarcjournals.orgresearchgate.netresearchgate.net. Methods are developed to achieve adequate separation of this compound from the main Loperamide peak and other potential impurities. Spectroscopic techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), are often used in conjunction with chromatography for definitive identification of unknown impurities like this compound researchgate.net.

For reliable quantification and method validation, the availability of a pure reference standard of this compound is indispensable clearsynth.comlgcstandards.comsigmaaldrich.com. These reference standards are synthesized or isolated and then rigorously characterized to confirm their identity and purity, typically exceeding 95% lgcstandards.com. Pharmaceutical companies and specialized suppliers provide these certified reference materials, which are crucial for analytical method development, validation (e.g., for Abbreviated New Drug Applications - ANDAs), and routine quality control testing clearsynth.comsigmaaldrich.com. The preparation of such standards involves meticulous chemical synthesis or purification processes to ensure they meet the stringent requirements for pharmaceutical analysis.

Computational and in Silico Approaches in Dehydro Loperamide Research

Molecular Modeling for Predicted Reactivity and Degradation Pathways

Molecular modeling and computational chemistry offer powerful tools for predicting the reactivity and degradation pathways of chemical compounds like Dehydro Loperamide (B1203769). Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can elucidate reaction mechanisms, identify potential sites of chemical transformation, and estimate activation energies for degradation processes.

For Loperamide and its derivatives, studies have explored potential degradation routes, often involving oxidation or hydrolysis. Computational analysis can predict which functional groups within Dehydro Loperamide are most susceptible to these reactions. For instance, the presence of unsaturated bonds or specific heteroatoms introduced by dehydrogenation could alter the electron distribution, making certain regions of the molecule more prone to electrophilic or nucleophilic attack. DFT calculations can provide insights into the electronic structure and frontier molecular orbitals, which are key indicators of reactivity. Molecular dynamics simulations can further assess the compound's stability in different environments, such as varying pH or temperature, by modeling its interaction with solvent molecules. While specific computational studies on this compound's degradation pathways are not extensively documented in the public domain, the methodologies applied to Loperamide and similar piperidine-based structures provide a framework for such investigations. For example, studies on Loperamide degradation have identified potential pathways involving oxidation and hydrolysis, with computational analyses helping to pinpoint reactive sites arcjournals.orgresearchgate.net.

Table 5.1.1: Predicted Reactivity Hotspots and Potential Degradation Pathways

| Functional Group/Region | Predicted Reactivity Type | Potential Degradation Pathway | Computational Insight (Example) |

| Piperidine (B6355638) Ring | Nucleophilic/Electrophilic | Oxidation, Hydrolysis | DFT analysis of electron density |

| Aromatic Rings | Electrophilic Substitution | Oxidation | Frontier Molecular Orbital analysis |

| Amide Group | Hydrolysis | Acid/Base Catalyzed Hydrolysis | Transition state energy calculation |

| Potential Double Bonds | Addition Reactions | Oxidation, Reduction | Reaction mechanism simulation |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Loperamide Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between the chemical structure of a molecule and its biological activity. For this compound, QSAR models developed for Loperamide and its analogs can provide valuable predictive insights into its potential pharmacological profile, such as its interaction with opioid receptors or its antidiarrheal efficacy.

Research into Loperamide analogs has focused on optimizing antidiarrheal activity while minimizing central nervous system (CNS) effects. QSAR models for related 4-phenylpiperidine (B165713) derivatives, which include Loperamide, have successfully correlated various molecular descriptors (e.g., lipophilicity, steric parameters, electronic properties) with μ-opioid receptor binding affinity and analgesic activity scientific.netnih.govresearchgate.net. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) or neural network-based models. By applying these established QSAR frameworks, researchers can predict how structural modifications, such as the dehydrogenation leading to this compound, might influence its binding affinity to target receptors. Dehydrogenation can alter the molecule's three-dimensional shape, electronic distribution, and hydrogen-bonding capabilities, all of which are critical parameters in QSAR predictions.

Table 5.2.1: Representative QSAR Descriptors and Their Correlation with Opioid Receptor Activity in Loperamide Analogs

| QSAR Descriptor | Description | Correlation with μ-Opioid Activity | Relevance to this compound |

| LogP (Lipophilicity) | Measure of hydrophobicity | Positive correlation (often) | Dehydrogenation can alter LogP |

| Molecular Weight | Mass of the molecule | Varies | Relatively stable |

| Polar Surface Area | Sum of surface contributions of polar atoms | Varies | Can change with functional groups |

| Hydrogen Bond Donors/Acceptors | Number of H-bond donating/accepting atoms | Crucial for receptor binding | May be affected by dehydrogenation |

| Steric Volume | Spatial extent of the molecule | Significant impact on binding | Dehydrogenation can alter shape |

| Electrostatic Potential | Distribution of partial charges | Key for molecular recognition | Altered by changes in electron density |

Predictive Analytics for Impurity Formation and Control Strategies

Predictive analytics, utilizing in silico tools and machine learning, plays a crucial role in identifying potential impurities during the synthesis and storage of pharmaceutical compounds. For this compound, these methods can forecast by-products from synthesis steps or degradation products formed over time, thereby informing robust impurity control strategies.

Table 5.3.1: Predicted Impurity Types and Formation Mechanisms for this compound

| Predicted Impurity Type | Likely Formation Mechanism | Computational Approach (Example) | Control Strategy Implication |

| Unreacted Starting Materials | Incomplete conversion during synthesis | Process simulation, reaction monitoring prediction | Optimize reaction conditions (time, temperature, catalyst) |

| Over-oxidized Products | Excessive oxidation during dehydrogenation or purification | Reactivity prediction models (e.g., based on functional groups) | Control oxidant levels, reaction time, and purification methods |

| Isomers/Regioisomers | Non-specific dehydrogenation or rearrangement reactions | Computational mechanistic studies, reaction pathway analysis | Develop selective catalysts or reaction conditions |

| Hydrolysis Products | Breakdown of ester or amide linkages due to moisture | Degradation pathway modeling, stability prediction software | Control moisture content, optimize packaging, storage conditions |

| Photodegradation Products | Decomposition induced by light exposure | Photostability prediction models, spectral analysis | Protect from light during manufacturing and storage |

| Impurities from Reagents/Solvents | Carryover or reaction with residual solvents/reagents | Predictive analytics for process carryover, impurity databases | Rigorous purification of reagents/solvents, effective purification |

Compound Names Mentioned:

this compound

Loperamide

N-desmethyl-loperamide

Diphenoxylate

Difenoxin

Atropine

Haloperidol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.